
1-(4-Methoxybenzyl)piperazine hydrochloride
Vue d'ensemble
Description
1-(4-Methoxybenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O . It is used as a pharmaceutical intermediate . The compound is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" .
Molecular Structure Analysis
The molecular weight of 1-(4-Methoxybenzyl)piperazine hydrochloride is 242.75 . The InChI code for the compound is 1S/C12H18N2O.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H . The compound has a melting point of 99-101°C .Physical And Chemical Properties Analysis
1-(4-Methoxybenzyl)piperazine hydrochloride is a solid compound . It has a melting point of 32-36°C . The compound is hazardous, with a hazard classification of Acute Tox. 4 Oral .Applications De Recherche Scientifique
Synthesis and Cardiotropic Activity
A group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized to explore their cardiotropic activity. This research focused on the relationship between the structure of the triazaalkane linker and cardiotropic activity, identifying compounds with significant antiarrhythmic activity in specific arrhythmia models. The findings contribute to understanding the potential therapeutic applications of these compounds in cardiovascular disorders (Mokrov et al., 2019).
Metabolism and Toxicological Analysis
Research on the metabolism and toxicological analysis of piperazine-derived designer drugs revealed how these compounds are metabolized and the potential implications for human health. This includes the study of specific designer drugs, their metabolic pathways, and the development of detection methods in biological samples, providing insights into the challenges of identifying new psychoactive substances (Staack & Maurer, 2004).
Inhibitory Activity Toward Phosphodiesterase 5
The synthesis of 4-(3-chloro-4-methoxybenzyl)aminophthalazines evaluated their inhibitory activity toward phosphodiesterase 5 (PDE5) and their vasorelaxant activity. This research highlights the potential of these compounds in treating conditions like pulmonary hypertension, demonstrating a specific compound's significant inhibitory activity and selectivity over other PDE isozymes (Watanabe et al., 2000).
Synthesis and Characterization of Piperazine Derivatives
The synthesis and characterization of new piperazine derivatives as potential dual antihypertensive agents indicate the role of these compounds in developing new therapeutic options for hypertension. The research also involved determining the protonation sites in the piperazine ring, contributing to the understanding of the chemical and pharmacological properties of these derivatives (Marvanová et al., 2016).
Ligands in Catalyzed Reactions
Piperazine and its analogues were explored as efficient ligands in CuI-catalyzed N-arylation of imidazoles, demonstrating their utility in facilitating chemical reactions under environmentally friendly conditions. This research offers insights into the application of piperazine derivatives in synthetic chemistry, highlighting their potential in developing new catalytic processes (Zhu, Shi, & Wei, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of piperazine, which is known to interact with a variety of targets in the body, including neurotransmitter receptors . .
Mode of Action
As a piperazine derivative, it may interact with its targets in a similar manner to other piperazine compounds, potentially acting as an agonist or antagonist at various receptor sites . .
Biochemical Pathways
Given its structural similarity to piperazine, it may potentially affect similar pathways, such as those involving neurotransmitter signaling . .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its ability to reach its targets in the body
Result of Action
Based on its structural similarity to piperazine, it may potentially have similar effects, such as modulating neurotransmitter signaling . .
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGCTWCNIKLHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



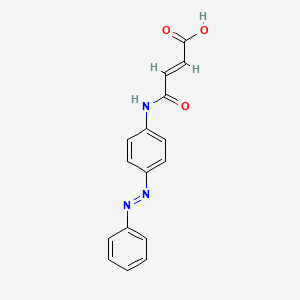
![Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3080662.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)


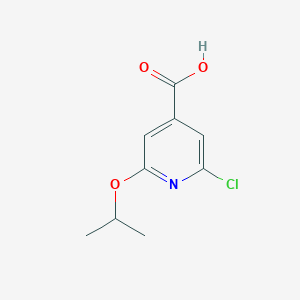
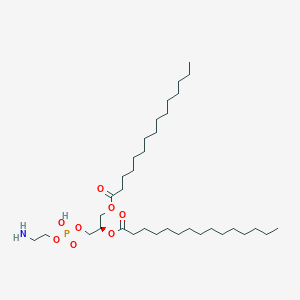
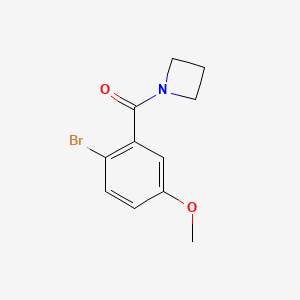

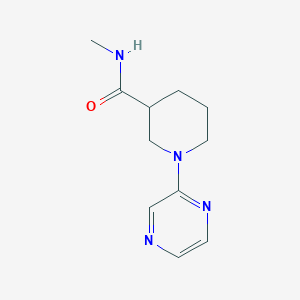
![Methyl 4-[(cyclopropylsulfamoyl)methyl]benzoate](/img/structure/B3080728.png)
![[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B3080752.png)
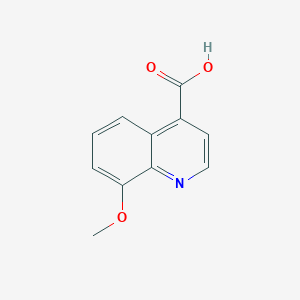
![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)